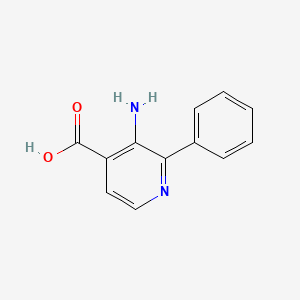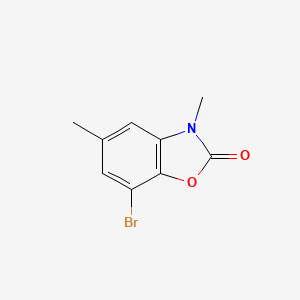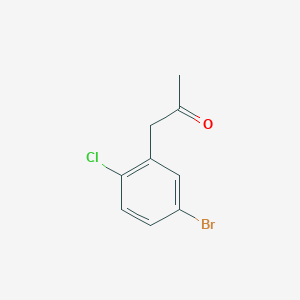
1-(5-Bromo-2-chlorophenyl)propan-2-one
Übersicht
Beschreibung
“1-(5-Bromo-2-chlorophenyl)propan-2-one” is used as an important intermediate for raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .
Synthesis Analysis
The synthesis of “1-(5-Bromo-2-chlorophenyl)propan-2-one” could be related to the synthesis of chalcone derivatives, which have revealed an array of pharmacological and biological effects . Another related compound, ketamine, has been synthesized using a hydroxy ketone intermediate .Molecular Structure Analysis
The molecular formula of “1-(5-Bromo-2-chlorophenyl)propan-2-one” is C9H8BrClO . It is structurally similar to chalcones, which are open-chain flavonoids with two aromatic rings linked by an aliphatic three-carbon chain .Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiomerically Pure Compounds
The compound is used in the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes . This process involves a 7-step procedure that starts from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone . The key step is the resolution of 2-(5-bromo-2-chlorophenyl)-2-(4-ethoxyphenyl)acetic acid .
Development of SGLT2 Inhibitors
The compound is used in the development of Sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors . These inhibitors are promising antidiabetic agents . The compound is used as a building block for the incorporation of the diarylethane aglycone during the synthesis .
Improvement of Hypoglycemic Activity
The compound is used to improve the hypoglycemic activity of certain drugs . This involves replacing one of the two H atoms in the methylene group between the two benzene rings in dapagliflozin molecule by a methyl group .
Nonlinear Optical Properties
The compound and its derivatives have been investigated for their linear optical, second and third-order nonlinear optical (NLO) properties. These studies are essential for their potential applications in semiconductor devices.
Organic Synthesis
The compound is used as an important intermediate for raw material and intermediate used in organic synthesis .
Agrochemical Applications
The compound is used in the agrochemical field as an important intermediate .
Pharmaceutical Applications
The compound is used in the pharmaceutical field as an important intermediate .
Dyestuff Applications
The compound is used in the dyestuff field as an important intermediate .
Zukünftige Richtungen
The future directions of “1-(5-Bromo-2-chlorophenyl)propan-2-one” could be related to its use as an intermediate in the synthesis of other compounds. For instance, it is used as an important intermediate in the organic synthesis, agrochemical, pharmaceutical, and dyestuff field . Furthermore, chalcone derivatives, which have a similar structure, continue to show promise for new drug investigations .
Wirkmechanismus
Target of Action
The primary target of 1-(5-Bromo-2-chlorophenyl)propan-2-one is the benzylic position of the compound . The benzylic position is the carbon atom adjacent to the aromatic ring, which in this case is a phenyl group . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .
Mode of Action
1-(5-Bromo-2-chlorophenyl)propan-2-one interacts with its targets through a series of chemical reactions. These reactions include free radical bromination, nucleophilic substitution, and oxidation . The compound can undergo SN1 or SN2 reactions, depending on the nature of the benzylic halide . For instance, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway .
Biochemical Pathways
The biochemical pathways affected by 1-(5-Bromo-2-chlorophenyl)propan-2-one are primarily related to the synthesis of novel agrochemicals. The bromo and chloro groups present in the compound make it a candidate for the synthesis of pesticides and herbicides with specific action mechanisms.
Result of Action
The result of the action of 1-(5-Bromo-2-chlorophenyl)propan-2-one is the production of novel compounds with potential applications in agrochemical industries. Its reactivity can be harnessed to create pesticides and herbicides with specific action mechanisms.
Eigenschaften
IUPAC Name |
1-(5-bromo-2-chlorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOLBTDUXCPHHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




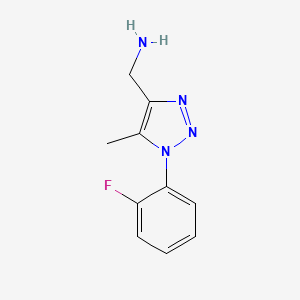
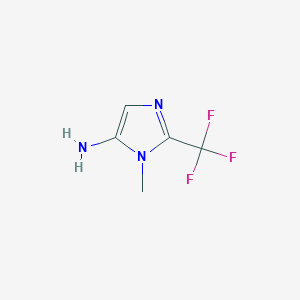
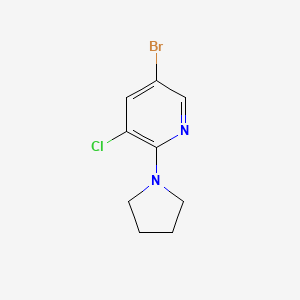
![6-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B1446592.png)
![2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1446593.png)
![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B1446594.png)
![[2-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1446596.png)
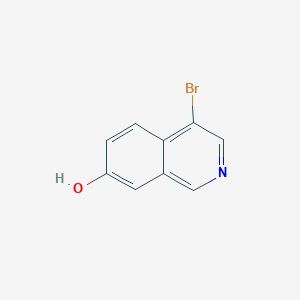
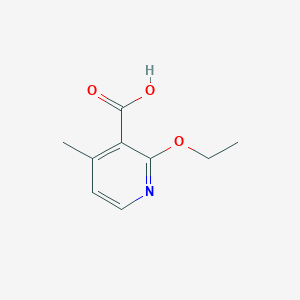
![4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B1446603.png)

